molecular formula C14H17NO4S B2423572 N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1396846-32-4

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2423572
CAS No.: 1396846-32-4
M. Wt: 295.35
InChI Key: PHTGSRMTMLFYPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Gold(I)-Catalyzed Reactions : The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction demonstrates the versatility of these compounds in organic synthesis. This process involves a unique 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry with new group migration possibilities (Wang et al., 2014).

  • Derivative Decomposition Studies : Research on the decomposition of N-hydroxybenzenesulfonamide to yield N2O and sulfinate underlines the chemical behavior of sulfonamide derivatives in various conditions, offering insights into their reactivity and potential applications in synthetic chemistry (Bonner & Ko, 1992).

  • Copper(II)-Sulfonamide Complexes : The study of mixed-ligand copper(II)-sulfonamide complexes and their interaction with DNA, along with their genotoxicity and anticancer activity, showcases the biomedical relevance of these compounds beyond typical drug applications (González-Álvarez et al., 2013).

Potential Applications in Materials Science

  • Energetic Materials : The assembly of diverse N-O building blocks leading to high-performance energetic materials, such as 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, highlights the potential of furan and sulfonamide derivatives in the development of new materials with significant detonation properties (Zhang & Shreeve, 2014).

Biomedical Research

  • Neurogenesis : Derivatives of P7C3, such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol and N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide, have been shown to increase neurogenesis in rat neural stem cells. These findings indicate the potential of sulfonamide derivatives in promoting neurogenesis and supporting neural health (Shin et al., 2015).

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and necessary safety precautions during handling and storage .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGSRMTMLFYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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